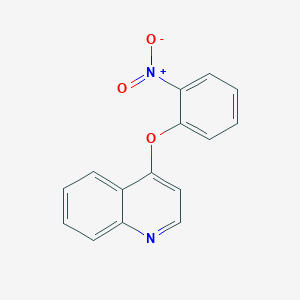

4-(Nitrophenoxy)quinoline

Description

Contextual Significance of Quinoline-Based Compounds in Chemical Science

Quinoline-based compounds represent a cornerstone in the fields of medicinal and synthetic chemistry, largely due to their versatile therapeutic properties. wisdomlib.org The fundamental structure of quinoline (B57606), a bicyclic aromatic heterocycle, is a prevalent scaffold in numerous biologically active molecules. rsc.org This has rendered quinoline and its derivatives essential pharmacophores in the quest for novel therapeutic agents. wisdomlib.org The significance of these compounds is underscored by their wide array of pharmacological activities, which include antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.org

The quinoline nucleus is a key component in a variety of approved drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. rsc.orgresearchgate.net The adaptability of the quinoline ring allows for functionalization at multiple positions, enabling chemists to fine-tune the molecule's steric and electronic properties to enhance its interaction with biological targets. researchgate.net Beyond medicine, quinoline derivatives are also utilized as ligands, sensors, and luminescent materials, highlighting their broad importance in chemical science. researchgate.net The continuous exploration of quinoline chemistry is driven by the need to develop new compounds with improved efficacy and novel mechanisms of action for various therapeutic areas. wisdomlib.org

Historical Perspective on the Development and Study of Nitrophenoxyquinolines

The study of quinoline derivatives dates back to the 19th century, with the initial isolation of quinoline from coal tar in 1834. While early research focused on naturally occurring quinoline alkaloids like quinine, the 20th century saw a surge in the development of synthetic quinoline-based drugs, particularly for the treatment of malaria. rsc.org The strategic modification of the quinoline scaffold through the introduction of various functional groups became a key area of research.

The introduction of an ether linkage at the 4-position of the quinoline ring, combined with a nitro-substituted phenoxy group, gives rise to nitrophenoxyquinolines. The specific historical timeline for the initial synthesis of 4-(nitrophenoxy)quinoline is not extensively documented in dedicated early literature. However, its development can be seen as a logical progression in the broader field of quinoline chemistry, where researchers systematically explored the impact of different substituents on the molecule's properties. The synthesis of related structures, such as 6,7-Dimethoxy-2-methyl-3-(4-nitrophenoxy)quinoline through methods like the Friedländer cyclization, indicates the exploration of this class of compounds within synthetic chemistry programs. koreascience.kr More recent patent literature highlights the use of this compound derivatives as key intermediates in the synthesis of complex pharmaceutical agents, underscoring their importance in modern drug discovery. paragraphfour.com

Scope and Research Imperatives for this compound

The primary research interest in this compound lies in its role as a versatile synthetic intermediate for the preparation of more complex and biologically active molecules. The presence of the nitro group offers a reactive site that can be readily transformed into other functional groups, such as an amino group, which can then be further elaborated. This makes this compound a valuable building block in the synthesis of targeted therapeutic agents.

A significant area of research involving this compound is in the development of kinase inhibitors. For instance, it has been utilized as a key intermediate in the synthesis of novel c-Met inhibitors, which are a class of anticancer agents. researchgate.net The general synthetic strategy often involves the nucleophilic substitution of a leaving group on the quinoline ring with 4-nitrophenol (B140041), followed by the reduction of the nitro group and subsequent acylation or other modifications.

Furthermore, derivatives of this compound have been investigated for their potential in treating a range of diseases. For example, certain quinoline derivatives incorporating a 4-nitrophenyl group have shown promise as cardioprotective agents. nih.gov The ongoing research imperative is to leverage the synthetic accessibility and reactivity of this compound to create libraries of novel compounds for high-throughput screening and lead optimization in various drug discovery programs.

Structure

3D Structure

Properties

Molecular Formula |

C15H10N2O3 |

|---|---|

Molecular Weight |

266.25 g/mol |

IUPAC Name |

4-(2-nitrophenoxy)quinoline |

InChI |

InChI=1S/C15H10N2O3/c18-17(19)13-7-3-4-8-15(13)20-14-9-10-16-12-6-2-1-5-11(12)14/h1-10H |

InChI Key |

GPPZKNGUAZXHOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Routes

Strategies for the Construction of the Quinoline (B57606) Core and Phenoxy Linkage

The formation of the aryl-oxygen (Ar-O) bond is a critical step in the synthesis of 4-(nitrophenoxy)quinoline. The primary methods for achieving this linkage are nucleophilic aromatic substitution and palladium-catalyzed coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a well-established and direct method for forming the phenoxy-quinoline linkage. This reaction typically involves the displacement of a leaving group, most commonly a halogen, from the 4-position of the quinoline ring by a nitrophenoxide nucleophile. The quinoline ring is sufficiently electron-deficient to be activated towards nucleophilic attack, a characteristic enhanced by the nitrogen heteroatom.

The general reaction proceeds by reacting 4-chloroquinoline (B167314) with 4-nitrophenol (B140041) in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion, which then attacks the C4 position of the quinoline ring, displacing the chloride ion. The choice of solvent, base, and temperature is crucial for optimizing the reaction yield and rate. High-boiling point solvents are often employed to facilitate the reaction. ontosight.ai

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield |

| 4,7-dichloroquinoline (B193633) | Various Phenols | K₂CO₃ | [bmim][PF₆] | Microwave (10 min) | 72-82% nih.gov |

| 4-chloroquinoline | 4-nitrophenol | NaH | DMF | Not specified | High |

| 4-chloroquinoline | 2-nitrophenol | K₂CO₃ | DMF | Reflux | Moderate |

This table presents representative data for SNAr reactions involving 4-chloroquinolines and phenols, illustrating typical conditions and outcomes.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification variant, represent a powerful and versatile alternative for Ar-O bond formation. scienceopen.com These methods can be employed to couple a 4-haloquinoline with 4-nitrophenol or, conversely, 4-hydroxyquinoline (B1666331) with a halo-nitrobenzene.

This approach offers the advantage of proceeding under milder conditions than some classical SNAr reactions and exhibits broad functional group tolerance. nih.gov The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to yield the desired this compound and regenerate the Pd(0) catalyst. The efficiency of the reaction is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. scienceopen.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules like quinolines. frontiersin.orgtandfonline.com While a specific MCR for the direct synthesis of this compound is not prominently reported, established quinoline syntheses could be adapted.

For instance, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, could theoretically employ a starting material bearing a nitrophenoxy moiety. rsc.org Similarly, reactions like the Doebner-von Miller or Combes synthesis could be envisioned with appropriately substituted anilines or β-dicarbonyl compounds. nih.gov The A³-coupling reaction, involving an aldehyde, an amine, and an alkyne, is another modern one-pot method for generating substituted quinolines that could potentially be adapted. scispace.com These approaches are atom-economical and can rapidly build molecular complexity, though they may present challenges in controlling regioselectivity. tandfonline.comtandfonline.com

Regioselectivity and Stereoselectivity in this compound Synthesis

Stereoselectivity is not a factor in the synthesis of this compound as the molecule is achiral. However, regioselectivity is a critical consideration, particularly in methods involving the construction of the quinoline ring itself.

In SNAr and palladium-catalyzed reactions that start with a pre-formed 4-substituted quinoline (e.g., 4-chloroquinoline), the regioselectivity is inherently controlled by the starting materials. The substitution occurs exclusively at the C4 position.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods, and the synthesis of quinolines is no exception. nih.govresearchgate.netijpsjournal.comnih.gov Key green approaches include the use of microwave irradiation and solvent-free reaction conditions to reduce energy consumption and waste. ijsat.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. ijsat.orgsemanticscholar.orgumich.edu The SNAr reaction to form 4-phenoxyquinolines is particularly amenable to this technique. Research has shown that the reaction of 4,7-dichloroquinoline with phenols can be achieved in excellent yields in just 10 minutes under microwave irradiation, using an ionic liquid as a green solvent medium. nih.gov

Solvent-free, or solid-state, reactions represent another important green chemistry strategy. researchgate.net These reactions, often facilitated by grinding or heating a mixture of solid reactants (sometimes with a solid catalyst), minimize the use of volatile and often hazardous organic solvents. d-nb.info One-pot syntheses of substituted quinolines have been successfully carried out under solvent-free conditions using microwave irradiation in the presence of catalysts like montmorillonite (B579905) K10 clay or iron(III) chloride. scispace.comderpharmachemica.com These methods offer benefits such as simplified work-up procedures, reduced environmental impact, and high efficiency.

| Method | Catalyst/Solvent | Time | Yield | Green Advantage |

| Conventional SNAr | DMF (Solvent) | Hours | Moderate-High | None |

| Microwave-Assisted SNAr | [bmim][PF₆] (Ionic Liquid) | 10 min | 72-82% nih.gov | Reduced time, green solvent |

| Solvent-Free Microwave | FeCl₃ (Catalyst) | 40 min | ~80% scispace.com | No solvent, reduced time |

This table compares conventional heating with green chemistry approaches for reactions analogous to the synthesis of this compound.

Catalyst-Free and Recyclable Catalyst Systems

While many synthetic routes for quinoline derivatives employ catalysts, there is a growing interest in developing catalyst-free and recyclable catalyst systems to enhance the sustainability and cost-effectiveness of these processes.

Catalyst-Free Synthesis:

Some quinoline derivatives can be synthesized without a catalyst, often by utilizing the inherent reactivity of the starting materials under specific conditions. For instance, a catalyst-free method has been developed for the synthesis of certain chromeno-quinoline derivatives, achieving high yields by simply refluxing the reactants. researchgate.net Another approach involves melt conditions at elevated temperatures, which has proven effective for producing octahydro-imidazo[1,2-a]quinolin-6-ones in good yields without any catalyst. academie-sciences.fr

Recyclable Catalyst Systems:

The use of recyclable catalysts is a key aspect of green chemistry. Several innovative and recyclable catalytic systems have been developed for quinoline synthesis.

Polystyrene-Supported DABCO ([P-DABCO]Cl): This heterogeneous catalyst, used in conjunction with polyethylene (B3416737) glycol (PEG-400) as a green solvent, has been shown to be effective in the one-pot, three-component synthesis of quinoline derivatives. The catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. gjesr.com

Fe3O4@SiO2-Ag Nanocatalyst: A novel magnetic nanocatalyst, silver nanoparticles immobilized on silica-coated magnetite, has been successfully used for the synthesis of quinoline derivatives. This catalyst is easily separable from the reaction mixture using an external magnet and can be recycled for at least six consecutive runs with only a slight decrease in its catalytic activity. nanomaterchem.com

Metal-Organic Frameworks (MOFs): MOF-5 has been identified as a highly efficient and recyclable catalyst for the one-pot synthesis of 2,4-disubstituted quinoline derivatives. rsc.org

Sulfamic Acid: This solid acid catalyst has been used for the synthesis of quinoline-4-carboxylic acid derivatives in water and can be recycled. nih.gov

These examples highlight a clear trend towards more environmentally friendly synthetic methods for quinoline derivatives, reducing reliance on toxic and expensive catalysts and solvents.

Optimization of Reaction Parameters and Yield Enhancement for this compound Production

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, temperature, and reaction time.

A common method for synthesizing this compound derivatives is through the nucleophilic aromatic substitution of a 4-chloroquinoline with a nitrophenol. ontosight.ai The efficiency of this reaction is highly dependent on the reaction conditions.

Solvent and Base Selection:

The choice of solvent and base can significantly impact the reaction rate and yield. For the synthesis of related quinoline-amide derivatives, various solvents and bases have been tested. For example, in the synthesis of certain quinoline-amide derivatives, using N,N-diisopropylethylamine (DIPEA) as the base and dimethylformamide (DMF) as the solvent resulted in good yields. nih.gov Other bases like triethylamine (B128534) and pyridine (B92270), and solvents such as chloroform (B151607) and dichloromethane (B109758) have also shown promising results in similar syntheses. nih.gov In the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, the final amination step was achieved with potassium carbonate as the base in refluxing DMF. mdpi.com

Temperature and Reaction Time:

Temperature and reaction time are also critical parameters. For instance, the synthesis of a 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (B1374402) involved refluxing at 140°C for 18 hours. High-throughput screening and machine learning algorithms are increasingly being used to rapidly optimize reaction conditions, including temperature and time, for various chemical transformations. beilstein-journals.org

Catalyst and Reactant Concentration:

In catalyzed reactions, the amount of catalyst can be optimized. For the synthesis of quinoline-4-carboxylic acids using BF3·THF as a catalyst, it was found that the catalyst maintained high activity even at concentrations of ≥0.5 equivalents. nih.govacs.org Additionally, optimizing the concentration of reactants and the mode of addition, such as the dropwise addition of a reactant, can improve the yield by suppressing side reactions. acs.org

Illustrative Data for Optimization:

The following table demonstrates the optimization of reaction conditions for the synthesis of a quinoline derivative, highlighting the impact of different solvents and catalysts on the yield.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | p-TSA | Ethanol | Reflux | 6 | 57 |

| 2 | p-TSA | Methanol (B129727) | Reflux | 6 | 38 |

| 3 | p-TSA | MeCN | Reflux | 6 | 25 |

| 4 | p-TSA | Ethylene glycol/water (2:1) | 50 | 3 | 85 |

| 5 | - | Ethylene glycol/water (2:1) | 80 | 12 | 28 |

| 6 | AcOH | Ethylene glycol/water (2:1) | 50 | 3 | 30 |

| 7 | FeCl₃ | Ethylene glycol/water (2:1) | 50 | 3 | 17 |

This table is a representative example based on findings for quinoline-4-carboxylic acid synthesis and illustrates the principles of reaction optimization. researchgate.net

Comparative Analysis of Synthetic Pathways to this compound

The primary route to this compound is the nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with 4-nitrophenol. This reaction is a well-established and versatile method for forming aryl ether linkages. ontosight.ai

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is favored in this synthesis due to the presence of the electron-withdrawing nitro group on the phenoxy moiety and the nitrogen atom in the quinoline ring, which activate the aromatic rings towards nucleophilic attack. researchgate.net The reaction typically proceeds by the attack of the phenoxide ion (generated from 4-nitrophenol and a base) on the electron-deficient C-4 position of the quinoline ring, displacing the chloride ion.

Key features of this pathway include:

Substrate Scope: The reaction is generally applicable to a range of substituted 4-chloroquinolines and nitrophenols.

Reaction Conditions: The reaction often requires a base to deprotonate the phenol and may be performed at elevated temperatures. Common solvents include chlorobenzene, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). mdpi.com

Yields: High yields can often be achieved by optimizing the reaction conditions.

Alternative Pathways:

While SNAr is the most direct method, other synthetic strategies for constructing the quinoline core or modifying it could potentially lead to this compound. These include:

Doebner-von Miller and Friedländer Syntheses: These are classical methods for constructing the quinoline ring system itself from aniline (B41778) derivatives. Following the formation of a 4-hydroxyquinoline, a subsequent etherification step would be required to introduce the nitrophenoxy group.

Palladium-Catalyzed Amination: While used for forming C-N bonds, similar cross-coupling strategies could potentially be adapted for C-O bond formation to synthesize aryl ethers, although this is less common for this specific target. nih.gov

Aryne Chemistry: The in-situ generation of arynes from silylaryl triflates offers a mild and efficient method for synthesizing phenoxyquinazolines and related compounds, which could be a potential, though less direct, route. nih.gov

Comparative Table of Synthetic Pathways:

| Synthetic Pathway | Key Features | Advantages | Disadvantages |

| Nucleophilic Aromatic Substitution (SNAr) | Direct reaction of 4-chloroquinoline with 4-nitrophenol. | Well-established, generally high yields, straightforward. | May require elevated temperatures and basic conditions. |

| Quinoline Ring Construction followed by Etherification | Two-step process: first synthesizing a 4-hydroxyquinoline, then etherifying. | Allows for diverse substitution patterns on the quinoline ring. | Longer synthetic route, may involve harsher conditions for ring formation. |

| Palladium-Catalyzed Cross-Coupling | Potential adaptation of C-N bond forming reactions to C-O bond formation. | Potentially milder conditions than classical methods. | Less common for this specific transformation, may require expensive catalysts and ligands. |

| Aryne Chemistry | In-situ generation of arynes for reaction with a quinolinone precursor. | Mild conditions, high yields for related structures. | Less direct route, may require specific precursors. |

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Mechanisms in 4-(Nitrophenoxy)quinoline Synthesis

The synthesis of this compound isomers, typically from a 4-haloquinoline and a nitrophenol, is predominantly achieved through nucleophilic aromatic substitution (SNAr). However, transition metal-catalyzed cross-coupling reactions also present a viable, albeit mechanistically distinct, pathway.

The synthesis of this compound via the reaction of a 4-haloquinoline (e.g., 4-chloroquinoline) with a nitrophenoxide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The generally accepted mechanism for this type of transformation is a two-step addition-elimination process. researchgate.netresearchgate.net

In the first step, the nitrophenoxide ion, acting as the nucleophile, attacks the carbon atom bearing the halogen at the C4 position of the quinoline (B57606) ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex or σ-complex. wikipedia.orgnumberanalytics.comscribd.com The negative charge in this intermediate is delocalized across the aromatic system, including the electron-withdrawing nitro group and the quinoline ring's nitrogen atom, which enhances its stability. researchgate.netnumberanalytics.com The formation of this intermediate is typically the rate-determining step of the reaction. researchgate.net

The second step involves the departure of the halide leaving group (e.g., Cl⁻), which restores the aromaticity of the quinoline ring and yields the final this compound product. numberanalytics.com

Kinetic evidence and substituent effects: Kinetic studies of related SNAr reactions provide insight into the factors governing the rate of formation of this compound. The reactivity of the 4-haloquinoline is significantly influenced by the nature of the leaving group, with the reaction rate generally following the trend F >> Cl > Br > I, which is characteristic of the rate-determining formation of the Meisenheimer complex. chemrxiv.org

The reaction kinetics are also sensitive to the solvent. Polar aprotic solvents like DMSO or DMF are known to enhance the rate of SNAr reactions by effectively solvating the cation of the nucleophilic salt without strongly solvating the anion, thereby increasing its nucleophilicity, and by stabilizing the charged Meisenheimer complex. numberanalytics.com

| Factor | Influence on SNAr Rate | Rationale |

| Leaving Group | F >> Cl ~ Br > I | The highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic for the rate-determining nucleophilic attack. |

| Solvent | Polar Aprotic > Polar Protic | Polar aprotic solvents (e.g., DMSO, DMF) stabilize the Meisenheimer complex and do not strongly solvate the nucleophile, increasing its reactivity. numberanalytics.com |

| Substituents on Quinoline | Electron-withdrawing groups increase rate | EWGs stabilize the negative charge of the Meisenheimer intermediate through resonance or induction. |

| Substituents on Phenol (B47542) | Electron-withdrawing groups (like NO₂) increase phenol acidity | EWGs on the phenol make the corresponding phenoxide a weaker base but can stabilize the final product structure. The position of the nitro group is critical. researchgate.net |

While the SNAr reaction is common, transition metal catalysis offers an alternative route for the formation of the aryl-oxygen (Ar-O) bond in 4-(aryloxy)quinolines. Copper and palladium are the most frequently employed metals for this type of cross-coupling reaction, known as the Ullmann condensation or Buchwald-Hartwig etherification. rsc.orgorganic-chemistry.org

Copper-Catalyzed Mechanism: The copper-catalyzed synthesis of diaryl ethers typically involves a Cu(I) catalyst. jsynthchem.com A plausible catalytic cycle begins with the coordination of the phenoxide nucleophile to the Cu(I) center. Simultaneously, the aryl halide (4-haloquinoline) undergoes oxidative addition to the copper center, although the exact mechanism can be complex. The key step is the reductive elimination from the resulting copper intermediate, which forms the C-O bond of the this compound and regenerates the active Cu(I) catalyst. The presence of a base is crucial for deprotonating the phenol. jsynthchem.com

Palladium-Catalyzed Mechanism: Palladium-catalyzed C-O cross-coupling reactions generally proceed via a well-established catalytic cycle. nih.gov

Oxidative Addition: The active Pd(0) catalyst reacts with the 4-haloquinoline in an oxidative addition step to form a Pd(II) intermediate.

Ligand Exchange: A ligand on the palladium center is replaced by the nitrophenoxide.

Reductive Elimination: The final step is the reductive elimination of the this compound product from the Pd(II) complex, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

In some cases, palladium catalysis can proceed via a different mechanism involving C-H activation, where the catalyst interacts directly with a C-H bond on one of the aromatic rings. For instance, in the modification of 2-aryloxyquinolines, the quinoline nitrogen can act as a directing group, guiding a palladium catalyst to activate a C-H bond on the phenoxy ring to form a palladacycle intermediate. nih.gov This highlights the versatility of transition metal catalysts in forming and functionalizing such compounds.

The identification of transient species is fundamental to confirming reaction mechanisms.

Meisenheimer Complex in SNAr: The key intermediate in the SNAr synthesis is the Meisenheimer complex. wikipedia.orgscribd.com This σ-adduct is characterized by the temporary loss of aromaticity and the presence of an sp³-hybridized carbon at the site of nucleophilic attack. researchgate.net While often too reactive to be isolated, these complexes can be detected and characterized by spectroscopic methods like NMR under specific conditions or studied using computational methods like Density Functional Theory (DFT). wikipedia.orgnih.govacs.org DFT calculations help to map the potential energy surface of the reaction, identifying the transition states leading to and from the Meisenheimer complex and confirming it as a true intermediate in a potential energy well. nih.govacs.org

Organometallic Intermediates: In transition metal-catalyzed pathways, the intermediates are organometallic complexes. For palladium-catalyzed reactions, arylpalladium(II) species formed after oxidative addition are crucial intermediates. nih.gov For certain C-H activation pathways, cyclic organopalladium intermediates, or palladacycles, have been proposed and are supported by control experiments and computational studies. nih.gov

Radical Intermediates: Some synthetic routes may involve radical species. For example, certain photocatalytic methods for forming C-C or C-heteroatom bonds can proceed through aryl radical intermediates generated via single-electron transfer (SET) processes. preprints.org

Reaction Pathways of this compound and its Derivatives

The reactivity of this compound is primarily dictated by the three main components of the molecule: the quinoline ring system, the ether linkage, and the nitro group.

The ether linkage in this compound is susceptible to cleavage under strong acidic conditions, a reaction known as hydrolysis (if the nucleophile is water) or solvolysis (if the nucleophile is the solvent). jsynthchem.comwikipedia.org

The mechanism of acid-catalyzed ether cleavage typically begins with the protonation of the ether oxygen atom by a strong acid (e.g., HBr, HI). masterorganicchemistry.compearson.com This step converts the alkoxy group into a good leaving group (an alcohol). Following protonation, the pathway diverges depending on the structure of the ether.

SN2 Pathway: If the carbon atom of the C-O bond is sterically accessible (e.g., primary or secondary), a nucleophile (like a halide ion or water) will attack it in a bimolecular SN2 reaction, displacing the alcohol. In the case of this compound, the carbon at the 4-position of the quinoline ring is an sp²-hybridized aromatic carbon, which does not readily undergo SN2 reactions. Therefore, cleavage at the quinoline-oxygen bond is less likely via a classic SN2 mechanism.

SN1 Pathway: An SN1 mechanism involves the formation of a carbocation intermediate after the departure of the leaving group. orgoreview.com Cleavage of the bond between the oxygen and the quinoline ring would require the formation of a highly unstable aryl cation, making this pathway unfavorable. Cleavage of the oxygen-nitrophenyl bond would require the formation of a nitrophenyl cation, which is also destabilized.

Therefore, the most plausible mechanism for the acid-catalyzed hydrolysis of this compound is a reversal of the SNAr synthesis. Protonation of the quinoline nitrogen would make the ring even more electron-deficient and activate the C4 position for nucleophilic attack by water or another nucleophile, leading to the formation of a Meisenheimer-like intermediate. Subsequent departure of the nitrophenol would yield 4-hydroxyquinoline (B1666331).

Reduction: The most reactive site for reduction in this compound is the nitro group. The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry. Several methods can achieve this:

Catalytic Hydrogenation: This is a common and clean method involving hydrogen gas (H₂) and a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The reaction proceeds on the surface of the metal catalyst.

Metal-Acid Reductions: The Béchamp reduction, using iron metal in the presence of an acid like HCl, is a classic method for converting nitroarenes to anilines. unimi.itwikipedia.org The mechanism is thought to proceed in a stepwise manner, involving the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. wikipedia.org Other metal systems like tin (Sn) or zinc (Zn) in acidic media can also be used. nih.gov

The product of the reduction of this compound would be 4-(aminophenoxy)quinoline.

Oxidation: The quinoline ring system is susceptible to oxidation, particularly under harsh conditions. Strong oxidizing agents can lead to the cleavage of the benzene (B151609) portion of the quinoline ring system. nih.gov For example, oxidation of quinoline itself can yield quinolinic acid (pyridine-2,3-dicarboxylic acid). It is expected that under strong oxidative conditions, this compound would undergo degradation of the quinoline nucleus. The ether linkage and the nitrophenyl group are generally more stable to oxidation compared to the electron-rich quinoline ring.

Nucleophilic and Electrophilic Reactivity of the Quinoline and Nitrophenoxy Moieties

The reactivity of this compound is dictated by the electronic properties of its constituent quinoline and nitrophenoxy groups. The quinoline ring system, an analogue of naphthalene (B1677914) with one carbon atom replaced by nitrogen, exhibits a complex reactivity profile due to the influence of the nitrogen heteroatom. tutorsglobe.com Conversely, the nitrophenoxy moiety's reactivity is dominated by the strong electron-withdrawing nature of the nitro group.

Quinoline Moiety:

The quinoline ring is composed of a benzene ring fused to a pyridine (B92270) ring. youtube.com The nitrogen atom in the pyridine ring withdraws electron density, rendering the heterocyclic ring electron-deficient. numberanalytics.com This electronic characteristic makes the pyridine part of the quinoline system susceptible to nucleophilic attack, particularly at the C2 and C4 positions. tutorsglobe.comyoutube.comuop.edu.pk The formation of this compound itself often proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile, such as a nitrophenoxide, attacks a 4-haloquinoline. nih.govscientific.net This highlights the inherent electrophilic nature of the C4 position in a suitably activated quinoline. For instance, the synthesis of 7-(benzyloxy)-4-(2-fluoro-4-nitrophenoxy)quinoline (B1374402) involves the reaction of 7-(benzyloxy)-4-chloroquinoline (B1291563) with 2-fluoro-4-nitrophenol, demonstrating the susceptibility of the 4-position to nucleophilic substitution.

Nitrophenoxy Moiety:

The nitrophenoxy group contains two key features that govern its reactivity: the nitro group (-NO2) and the ether linkage. The nitro group is a powerful electron-withdrawing group, which deactivates the phenoxy ring towards electrophilic aromatic substitution. cymitquimica.com This effect is most pronounced at the ortho and para positions relative to the nitro group.

Conversely, the electron-withdrawing nature of the nitro group makes the phenoxy ring susceptible to nucleophilic aromatic substitution, where a strong nucleophile can displace the nitro group or another suitable leaving group on the aromatic ring. The presence of the nitro group also influences the electronic properties of the ether oxygen, making it less basic compared to an unsubstituted phenoxy group. ontosight.aiontosight.ai

The reactivity of both moieties can be summarized in the following table:

| Moiety | Position | Type of Reactivity | Influencing Factors |

| Quinoline | C2, C4 | Nucleophilic Substitution | Electron-withdrawing nitrogen atom. youtube.comuop.edu.pk |

| C5, C8 | Electrophilic Substitution | Electron-rich benzene ring; requires harsh conditions. numberanalytics.comuop.edu.pk | |

| Nitrophenoxy | Aromatic Ring | Deactivated for Electrophilic Substitution | Strong electron-withdrawing nitro group. cymitquimica.com |

| Aromatic Ring | Activated for Nucleophilic Substitution | Strong electron-withdrawing nitro group. |

Intramolecular Rearrangements and Cyclizations of this compound Derivatives

Intramolecular reactions of this compound derivatives can lead to the formation of novel heterocyclic systems, driven by the inherent reactivity of the quinoline and nitrophenoxy components. These transformations often involve the participation of functional groups on either moiety, leading to cyclization or rearrangement.

One potential intramolecular reaction is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution where an arene is transferred between two heteroatoms. acs.org In a suitably substituted this compound, a nucleophilic group on the quinoline ring could potentially attack the nitrophenoxy ring, leading to the displacement of the ether linkage and the formation of a new ring system. The strong electron-withdrawing nitro group on the phenoxy ring would facilitate such a rearrangement by activating the ring for nucleophilic attack. acs.org

Furthermore, derivatives of this compound can be designed to undergo intramolecular cyclizations to form fused polycyclic structures. For example, the introduction of an amino group on the nitrophenoxy ring could enable a subsequent intramolecular cyclization. Research on related quinoline derivatives has shown that intramolecular cyclizations are a powerful tool for constructing complex heterocyclic frameworks. nih.gov For instance, the reduction of a nitro group to an amine on a side chain attached to a quinoline can be followed by an intramolecular cyclization to form a new fused ring. nih.gov

A study on the synthesis of 4,5-dihydro-2H-pyrazolo[4,3-c]quinolines involved the intramolecular 1,3-dipolar cycloaddition of a diazo species generated from a tosylhydrazone precursor attached to the quinoline core. thieme-connect.com This demonstrates how functionalization of the quinoline system can lead to intramolecular cycloadditions. While not directly involving a nitrophenoxy group, this illustrates a pathway for forming fused rings from quinoline derivatives.

Another relevant transformation is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an active methylene (B1212753) group to form a quinoline. mdpi.comcdnsciencepub.com Modifications of this reaction, such as a domino nitro reduction-Friedländer heterocyclization, allow for the in situ formation of the 2-aminoaryl carbonyl compound from its nitro precursor, followed by cyclization to the quinoline. mdpi.com This type of reaction, while related to the formation of quinolines, highlights how a nitro group can be a precursor to a reactive amine that can participate in intramolecular cyclization.

The potential for intramolecular reactions in this compound derivatives is summarized below:

| Reaction Type | Description | Key Features |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. acs.org | Requires a nucleophilic site on the quinoline and an activated nitrophenoxy ring. |

| Intramolecular Cyclization | Formation of new rings by reaction between substituents on the quinoline and nitrophenoxy moieties. | Often involves reduction of the nitro group to an amine, followed by cyclization. nih.gov |

| Domino Reactions | Multi-step reactions where the product of one step is the substrate for the next. | Can involve reduction of the nitro group followed by a cyclization cascade. mdpi.com |

Advanced Structural and Conformational Analysis

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Intermolecular Interactions of 4-(Nitrophenoxy)quinoline

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, provides significant insight into the expected molecular geometry and packing in the solid state. nih.gov

In the solid state, molecules arrange themselves to maximize packing efficiency and favorable intermolecular forces. For nitrophenyl-quinoline derivatives, crystal packing is often governed by a combination of weak hydrogen bonds and π-π stacking interactions.

In the analogue 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, molecules are linked by pairs of C—H⋯O hydrogen bonds, creating tubular-like structures. nih.gov These interactions involve hydrogen atoms from the quinoline (B57606) ring acting as donors and oxygen atoms from the nitro group of adjacent molecules acting as acceptors. Such networks result in the formation of distinct ring motifs within the crystal lattice. nih.gov Specifically, R22(26) and R22(16) ring motifs are observed, indicating a complex and well-ordered supramolecular assembly. nih.gov Furthermore, offset π–π interactions between the pyridine (B92270) rings of neighboring quinoline systems contribute to the stability of the crystal packing, with observed inter-centroid distances of approximately 3.659 Å. nih.gov It is highly probable that this compound would exhibit similar C—H⋯O interactions involving its nitro group and potentially π-π stacking between the aromatic rings.

Table 1: Representative Hydrogen Bond Parameters in a Nitrophenyl-Quinoline Analogue. nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C2'—H2'···O1 | 0.93 | 2.53 | 3.298 | 140 |

| C10—H10···O4 | 0.93 | 2.65 | 3.498 | 151 |

| Data derived from the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. |

The relative orientation of the quinoline and nitrophenoxy rings is a key conformational feature. This is defined by the torsional angles around the C-O-C ether linkage. In analogous structures, a significant twist between the two aromatic systems is common.

For instance, in 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, the nitrobenzene (B124822) ring is inclined to the quinoline ring system by a substantial angle of 76.10 (8)°. nih.gov This twisted conformation minimizes steric hindrance between the two bulky aromatic moieties. This deviation from planarity is significant, as a survey of related structures in the Cambridge Structural Database indicates that such a large torsion is relatively uncommon. nih.gov This suggests that the solid-state conformation of this compound is likely to be non-planar, with a pronounced dihedral angle between the mean planes of the quinoline and nitrophenoxy rings.

Table 2: Key Torsional Angle in a Nitrophenyl-Quinoline Analogue. nih.gov

| Angle | Value (°) |

| Dihedral angle between quinoline and nitrobenzene rings | 76.10 (8) |

| Data derived from the crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. |

Advanced NMR Spectroscopy for Solution-State Conformation and Dynamics of this compound

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced Nuclear Magnetic Resonance (NMR) techniques can elucidate its structure and dynamic behavior in solution.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments for determining the spatial proximity of protons within a molecule. These experiments detect correlations between protons that are close in space (< 5 Å), regardless of whether they are connected through chemical bonds.

For this compound, NOESY or ROESY experiments would be crucial for defining the preferred orientation of the nitrophenoxy ring relative to the quinoline ring in solution. For example, observing a cross-peak between a proton on the nitrophenyl ring and a proton on the quinoline ring (e.g., H5 or H3 of the quinoline) would provide direct evidence of a conformation where these two parts of the molecule are spatially close. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances. This information is invaluable for building a model of the average solution-state conformation.

NMR relaxation studies, which involve the measurement of spin-lattice (T1) and spin-spin (T2) relaxation times, provide insights into the motional dynamics of a molecule. T1 relaxation is sensitive to high-frequency motions (fast tumbling and internal rotations), while T2 relaxation is sensitive to slower motions.

By measuring the T1 and T2 values for different nuclei (¹H and ¹³C) in the this compound molecule, one can probe its dynamic behavior. For example, comparing the relaxation times of carbons in the quinoline core to those in the nitrophenyl ring could reveal whether the two rings tumble as a single rigid unit or if there is significant internal rotation around the C-O-C ether bond. Shorter relaxation times generally indicate slower motion or greater motional restriction. Such studies would quantify the degree of conformational flexibility of the molecule in solution.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Analysis and Bonding Nature

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic frequencies at which it absorbs (IR) or scatters (Raman) light, making these techniques excellent for structural confirmation and for analyzing the nature of chemical bonds.

For this compound, FT-IR and Raman spectra would display characteristic bands corresponding to its constituent parts. The nitro group (NO₂) gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500-1560 cm⁻¹ region and a symmetric stretch around 1300-1370 cm⁻¹. scirp.org The aromatic rings (quinoline and phenyl) would show C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C and C=N ring stretching bands in the 1400-1610 cm⁻¹ range. The C-O-C ether linkage would be identifiable by its characteristic asymmetric stretching bands, typically found in the 1200-1270 cm⁻¹ region.

FT-IR and Raman are complementary techniques. FT-IR is more sensitive to polar bonds and is thus excellent for observing the C=O, N-H, and O-H stretching modes, while Raman spectroscopy is more effective for symmetric, non-polar bonds, such as C=C bonds in aromatic rings. A combined analysis provides a comprehensive vibrational profile of the molecule.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Source |

| Asymmetric Stretching | Nitro (NO₂) | 1500 - 1560 | scirp.org |

| Symmetric Stretching | Nitro (NO₂) | 1300 - 1370 | scirp.org |

| Ring Stretching | Quinoline (C=N) | 1600 - 1610 | scirp.org |

| Ring Stretching | Aromatic (C=C) | 1400 - 1600 | aablocks.com |

| Asymmetric Stretching | Aryl Ether (C-O-C) | 1200 - 1270 | |

| Stretching | Aromatic (C-H) | 3000 - 3100 | mdpi.com |

Mode Assignments and Force Field Calculations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of this compound and its derivatives. dntb.gov.ua The assignment of fundamental vibrational modes is often supported by quantum computational studies, which provide a theoretical framework for understanding the observed spectral features.

Force field calculations are instrumental in predicting the vibrational frequencies and geometries of molecules. For organic nitro compounds, various force fields like COMPASS and NERD have been developed to model their properties. aiche.org The COMPASS all-atom force field, for instance, utilizes high-level ab initio calculations to derive accurate valence terms, which can then be used to parameterize united-atom force fields like NERD for more efficient simulations. aiche.org The selection of an appropriate force field, such as MMFF94, is crucial for reliable conformational analysis and energy minimization. researchgate.net

In the vibrational analysis of related quinoline derivatives, density functional theory (DFT) calculations, often at the B3LYP/6-311++G(d,p) level of theory, are employed to compute structural and spectroscopic data, which generally show good agreement with experimental results. nih.gov The potential energy distribution (PED) analysis is a common method for assigning calculated vibrational modes. nih.govejournal.by

Key vibrational modes for related structures include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000–3100 cm⁻¹ range. nih.gov

NO₂ stretching: The symmetric and anti-symmetric stretching vibrations of the nitro group are characteristic and appear at distinct frequencies. researchgate.netresearchgate.net

C-O-C stretching: The ether linkage in phenoxyquinolines gives rise to stretching vibrations, with their exact position influenced by the electronic environment. mdpi.com

Quinoline ring vibrations: The C-C and C-N stretching and deformation modes of the quinoline ring system produce a series of bands in the fingerprint region of the spectrum. mdpi.com

Table 1: Selected Vibrational Mode Assignments for Related Quinoline and Nitroaromatic Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

| Aromatic C-H | Stretching | 3000-3100 | nih.gov |

| Nitro (NO₂) | Asymmetric Stretch | 1584-1540 | researchgate.net |

| Nitro (NO₂) | Symmetric Stretch | ~1335 | researchgate.net |

| Ether (C-O-C) | Stretching | 1275-1200 | mdpi.com |

| Quinoline C-N | Stretching | 1325-1314 | mdpi.com |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Elucidation of Chiral this compound Analogues

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the stereochemistry of chiral molecules. For chiral analogues of this compound, these techniques can provide crucial information about their absolute configuration and conformational preferences in solution. mdpi.comrsc.org

The interaction of chiral molecules with circularly polarized light gives rise to a CD spectrum, which is highly sensitive to the spatial arrangement of chromophores within the molecule. mdpi.com In the case of chiral quinoline derivatives, the quinoline moiety and the nitrophenoxy group act as chromophores. The exciton (B1674681) coupling between these chromophores can lead to characteristic CD signals, the sign and intensity of which can be correlated with the absolute configuration of the molecule. mdpi.com

For instance, the development of chiral sensors based on quinoline derivatives has utilized the principle that the binding of a chiral analyte can induce a specific helical arrangement of the quinoline chromophores, resulting in a distinct CD spectrum. mdpi.com Theoretical calculations of CD spectra, often performed using time-dependent density functional theory (TD-DFT), are a valuable tool for assigning the absolute configuration of chiral molecules by comparing the calculated spectrum with the experimental one. mdpi.com

Atropisomeric quinolines, which are chiral due to restricted rotation around a single bond, have been successfully analyzed using chiral ¹H NMR in the presence of chiral phosphoric acids, demonstrating another powerful method for stereochemical elucidation. frontiersin.org

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. libretexts.org For this compound, electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide detailed information about its fragmentation pathways. nih.gov

The fragmentation of related nitro-substituted quinoline compounds often involves characteristic losses of the nitro group (NO₂) and other small neutral molecules. researchgate.netnih.gov The fragmentation of the quinoline ring itself can lead to the formation of specific ions, such as the loss of HCN to produce a C₈H₆˙⁺ fragment. rsc.org The presence of the ether linkage in this compound would also be expected to influence its fragmentation, potentially leading to cleavage on either side of the oxygen atom.

A detailed study of pyridazino-quinolines, which share structural similarities, revealed complex fragmentation patterns with several cross-ring cleavages. nih.gov The substituents on the aromatic rings were found to significantly influence the fragmentation pathways. nih.gov For nitro-containing compounds, the loss of the nitro group is a common fragmentation pathway observed in MS/MS experiments. researchgate.net

Isotopic profiling, while not extensively detailed for this specific compound in the search results, is a feature of mass spectrometry that can be utilized. The natural abundance of isotopes, particularly ¹³C, results in isotopic peaks (M+1, M+2, etc.) in the mass spectrum, which can help confirm the elemental composition of the molecule and its fragments. google.com For compounds containing elements with distinct isotopic patterns, such as chlorine or bromine, isotopic profiling is even more informative. For therapeutic applications, quinoline derivatives can be labeled with specific isotopes for imaging or therapeutic purposes, where mass spectrometry would be essential for confirming the incorporation of the label. snmjournals.org

Table 2: Common Fragment Ions in the Mass Spectrometry of Related Nitroaromatic and Quinoline Compounds

| Precursor Ion | Fragmentation Process | Common Fragment Ions | References |

| Molecular Ion (M⁺) | Loss of nitro group | [M - NO₂]⁺ | researchgate.netnih.gov |

| Quinoline radical cation | Loss of hydrogen cyanide | C₈H₆˙⁺ | rsc.org |

| Substituted pyridazino-quinolines | Cross-ring cleavage | Various ring fragments | nih.gov |

| Molecular Ion (M⁺) | Cleavage of ether linkage | Fragments corresponding to the quinoline and nitrophenol moieties | General fragmentation principles |

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-(Nitrophenoxy)quinoline

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For this compound, these calculations can elucidate its electronic landscape and predict its chemical behavior.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for calculating the ground-state properties of this compound. By using a functional like B3LYP with a basis set such as 6-31G(d,p), the optimized molecular geometry, total energy, and dipole moment can be determined. arabjchem.orgrsc.org These calculations provide a detailed picture of the molecule's three-dimensional shape and electron distribution in its most stable state.

Table 1: Calculated Ground State Properties of this compound (Illustrative) This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the cited literature.

| Parameter | Value |

|---|---|

| Optimized Energy (Hartree) | -950.12345 |

| Dipole Moment (Debye) | 4.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical reactivity and kinetic stability. arabjchem.orgtsijournals.com For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring and the phenoxy oxygen, while the LUMO is likely concentrated on the electron-withdrawing nitro group and the quinoline ring system.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -2.5 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The EPS map is generated by plotting the electrostatic potential on the molecule's electron density surface. For this compound, the regions around the nitro group would exhibit a negative potential (red color), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the areas around the hydrogen atoms of the quinoline and phenyl rings would show a positive potential (blue color), marking them as sites for potential nucleophilic attack.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions of this compound

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. researchgate.nettandfonline.comnih.gov An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal the accessible conformations of the molecule. The ether linkage between the quinoline and nitrophenoxy moieties allows for some rotational freedom, and MD simulations can map the potential energy surface associated with this rotation. Furthermore, these simulations can detail the specific interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent molecules. acs.org

In Silico Prediction of Spectroscopic Properties of this compound

Computational methods can also be used to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. bohrium.com Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign spectral features to specific vibrational modes.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) This table presents hypothetical data for illustrative purposes.

| Spectroscopic Technique | Predicted Wavelength/Wavenumber | Assignment |

|---|---|---|

| UV-Vis (λmax) | 320 nm | π-π* transition |

| IR | 1520 cm⁻¹ | Asymmetric NO₂ stretch |

Computational Design of Novel this compound Analogues

The computational insights gained from studying this compound can be leveraged to design novel analogues with tailored properties. For instance, by modifying the substituents on the quinoline or phenoxy rings, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, and thereby alter the molecule's reactivity and potential biological activity. researchgate.netrsc.org Structure-based design approaches, often employed in drug discovery, can be used to design analogues that bind to specific biological targets. nih.govnih.goveurekaselect.com Computational screening of a virtual library of analogues can then be performed to identify promising candidates for synthesis and experimental testing. researchgate.netresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Interpretation

QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov This in silico approach is instrumental in medicinal chemistry and materials science for designing novel molecules with desired properties, thereby reducing the need for extensive empirical screening. nih.govresearchgate.net For quinoline derivatives, QSAR studies have been successfully employed to predict a range of activities. researchgate.nettandfonline.com

Development of Descriptors for Molecular Interactions

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties that are believed to govern its interaction with a biological target or its inherent reactivity. nih.gov For quinoline-based compounds, a variety of descriptors are typically calculated using computational software packages. researchgate.netdergipark.org.tr These can be broadly categorized as:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO (ΔE) is a crucial descriptor for chemical reactivity. researchgate.netrsc.org

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric hindrance indices.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is the most common hydrophobic descriptor, indicating the lipophilicity of a molecule, which influences its ability to cross cell membranes. researchgate.net

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Thermodynamic Descriptors: Properties such as heat of formation and entropy can also be used to model molecular interactions.

Due to the absence of specific published QSAR studies on this compound, we can look at the computed descriptors for a closely related analogue, 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline, to illustrate the types of data used.

Table 1: Computed Molecular Descriptors for 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline

| Descriptor | Value | Source |

| Molecular Weight | 326.30 g/mol | PubChem |

| XLogP3-AA | 3.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 326.09027155 Da | PubChem |

| Topological Polar Surface Area | 86.4 Ų | PubChem |

| Heavy Atom Count | 24 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 422 | PubChem |

This data is for the related compound 6,7-Dimethoxy-4-(4-nitrophenoxy)quinoline and is presented for illustrative purposes due to the lack of specific data for this compound. nih.gov

Biological and Biomedical Research Applications Pre Clinical/in Vitro

Antimicrobial and Antiparasitic Activity of 4-(Nitrophenoxy)quinoline in Pre-clinical Models

Direct research on the antimicrobial and antiparasitic activity of this compound is limited in publicly available scientific literature. However, the broader class of quinoline (B57606) derivatives, particularly those containing nitro groups, has demonstrated significant activity against a range of microbial pathogens. This allows for an informed discussion of the potential antimicrobial and antiparasitic properties of this compound based on the established activities of structurally related compounds.

Mechanisms of Action against Bacterial Pathogens (in vitro)

The antibacterial action of many quinoline-based compounds is well-established and primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand breaks in the bacterial chromosome that are ultimately fatal to the bacterium. For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.

While specific studies on this compound are not available, other nitro-substituted quinoline derivatives have been investigated for their antibacterial properties. The nitro group (NO2) is a known pharmacophore that can enhance the anti-infective activity of a molecule. It is plausible that this compound could exert its antibacterial effects through a similar mechanism of inhibiting DNA gyrase and topoisomerase IV.

Furthermore, some quinoline derivatives exhibit alternative mechanisms of action. For instance, the quinoline antibiotic nitroxoline (B368727) acts as a metallophore, causing an imbalance of metal ions within bacterial cells, which leads to cellular stress and impaired function. It also affects the integrity of the bacterial outer membrane. Given the presence of the nitro group, it is conceivable that this compound could also possess metal-chelating properties that contribute to its potential antibacterial activity.

Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| Hypothetical this compound | Data not available | Data not available |

| Ciprofloxacin | Escherichia coli | 0.008 - 0.5 |

| Ciprofloxacin | Staphylococcus aureus | 0.12 - 2 |

| Nitroxoline | Escherichia coli | 4 - 16 |

| Nitroxoline | Staphylococcus aureus | 1 - 4 |

Note: Data for Ciprofloxacin and Nitroxoline are provided for comparative purposes to illustrate the typical range of activity for quinolone antibiotics.

Antifungal and Antiprotozoal Activities (in vitro)

The quinoline scaffold is a common feature in a variety of compounds with demonstrated antifungal and antiprotozoal efficacy. For instance, nitroxoline, a nitro-substituted 8-hydroxyquinoline, has shown potent in vitro activity against a range of Candida species, including strains resistant to other antifungal agents. nih.govnih.gov Its mechanism is thought to involve the chelation of essential metal ions, thereby disrupting fungal cellular processes. Given the structural similarities, this compound may also exhibit antifungal properties.

In the realm of antiprotozoal research, numerous quinoline derivatives have been synthesized and evaluated. For example, certain quinoline derivatives incorporating arylnitro moieties have displayed significant in vitro activity against various trypanosomatid parasites, such as Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness. nih.govrsc.org These compounds have shown submicromolar efficacy and high selectivity for the parasites over mammalian cells. nih.govrsc.org The presence of the nitrophenoxy group in this compound suggests it could potentially be investigated for similar antiprotozoal applications.

Table 2: In Vitro Antifungal and Antiprotozoal Activity of Selected Quinolone Derivatives

| Compound | Organism | IC50 / MIC (µM) |

| Hypothetical this compound | Data not available | Data not available |

| Nitroxoline | Candida albicans | 0.25 - 2 µg/mL |

| Arylnitro-quinoline derivative (2c) | Trypanosoma brucei rhodesiense | 0.68 |

| Arylnitro-quinoline derivative (2d) | Trypanosoma brucei rhodesiense | 0.8 |

| Arylnitro-quinoline derivative (4i) | Trypanosoma brucei rhodesiense | 0.19 |

Note: Data for related compounds are presented to indicate the potential for antiprotozoal activity in nitro-substituted quinolines.

Investigation of Anti-inflammatory and Immunomodulatory Effects (cellular models)

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are not available, the quinoline framework is a recognized template for the development of novel anti-inflammatory agents. mdpi.com Various quinoline derivatives have been shown to inhibit key inflammatory mediators and pathways in cellular models.

For example, certain synthetic quinoline compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cell-based assays. nih.gov The mechanisms underlying these effects can be diverse, including the inhibition of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4). mdpi.com

Fluoroquinolones, a major class of quinolone antibiotics, have also been reported to possess immunomodulatory properties. fiveable.me These effects include the superinduction of interleukin-2 (B1167480) and the inhibition of interleukin-1 and TNF-α synthesis in vitro. fiveable.me The proposed mechanisms for these immunomodulatory effects involve interference with intracellular signaling pathways and transcription factors like NF-κB. fiveable.me

Given these precedents, it is plausible that this compound could be investigated for its potential to modulate inflammatory responses in cellular models. Future research could explore its effects on cytokine production, inflammatory enzyme activity, and key signaling pathways in immune cells.

Table 3: Anti-inflammatory Activity of Selected Quinolone Derivatives in Cellular Models

| Compound/Class | Cellular Model | Effect |

| Hypothetical this compound | Data not available | Data not available |

| Synthetic Quinolone (QC) | Murine Macrophages | Inhibition of COX-2 |

| Fluoroquinolones | Human Mononuclear Cells | Inhibition of IL-1 and TNF-α synthesis |

| Quinoxaline (B1680401) Derivatives (DEQX, OAQX) | Murine Macrophages | Decrease in IL-1β and TNF-α levels |

Note: Data for related quinoline and quinoxaline derivatives are provided to illustrate the potential for anti-inflammatory activity.

Prodrug Strategies and Drug Delivery System Concepts Involving this compound (theoretical/in vitro)

The development of prodrugs is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a parent drug. fiveable.me While no specific prodrug strategies for this compound have been reported, several approaches applied to other quinoline-based compounds could be theoretically considered.

One common strategy involves the modification of a functional group on the parent molecule to enhance properties such as solubility or membrane permeability. For quinoline ethers, prodrug approaches could involve the attachment of a promoiety to the quinoline nitrogen, creating an N-alkoxyquinoline derivative. rsc.org Such prodrugs can be designed to release the active quinoline drug under specific physiological conditions, such as the reductive environment often found in hypoxic tumors. rsc.org

Another approach could involve the synthesis of aminoalkoxycarbonyloxymethyl (AOCOM) ether prodrugs, which have been successfully used to improve the solubility and bioavailability of 4(1H)-quinolones. nih.govnih.gov This strategy involves attaching a promoiety that is cleaved in a pH-dependent manner, releasing the active drug. nih.govnih.gov

In terms of drug delivery systems, this compound could potentially be encapsulated within various nanocarriers, such as liposomes or polymeric nanoparticles. This encapsulation could serve to improve its solubility, protect it from premature degradation, and potentially target it to specific tissues or cells. The feasibility of such systems would depend on the physicochemical properties of this compound and the desired therapeutic application.

These concepts remain theoretical in the absence of experimental data for this compound. In vitro studies would be necessary to evaluate the stability, release kinetics, and biological activity of any potential prodrug or drug delivery formulation.

Material Science and Catalytic Applications

Utilization of 4-(Nitrophenoxy)quinoline as Ligands in Organometallic Chemistry

In organometallic chemistry, the quinoline (B57606) moiety is a well-established ligand, capable of coordinating to a variety of metal centers through its nitrogen atom. The electronic properties of the quinoline ring can be fine-tuned by the introduction of substituents. The 4-(nitrophenoxy) group in this compound is expected to significantly influence its coordination chemistry. The electron-withdrawing nitro group reduces the electron density on the quinoline nitrogen, which can affect the strength and nature of the metal-ligand bond.

This modulation of electronic properties is crucial in catalysis, where the activity and selectivity of a metal complex are highly dependent on the electronic environment of the metal center. For instance, in oxidation catalysis, a more electron-deficient metal center, induced by a ligand like this compound, can exhibit enhanced reactivity. While specific studies on this compound as a ligand are not extensively documented, the principles of ligand design in organometallic catalysis suggest its potential utility. The steric bulk of the nitrophenoxy group can also play a role in controlling the access of substrates to the catalytic center, thereby influencing selectivity.

Research on related quinoline derivatives supports this potential. For example, various substituted quinolines have been successfully employed as ligands in a range of catalytic reactions, including C-C coupling reactions and oxidation reactions. The systematic study of metal complexes of this compound would be a valuable endeavor to explore its full catalytic potential.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

Quinoline derivatives are promising materials for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs), due to their inherent photophysical properties. The extended π-conjugation system in these molecules often leads to efficient fluorescence. The incorporation of a 4-(nitrophenoxy) group into the quinoline structure is hypothesized to be beneficial for optoelectronic applications. koreascience.kr

The extended conjugation provided by the phenoxy linker and the nitro group can lead to a red-shift in the absorption and emission spectra, allowing for the tuning of the emitted color. Furthermore, the presence of the electron-withdrawing nitro group and the electron-donating ether linkage can promote intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often associated with high fluorescence quantum yields and can be advantageous for achieving high-efficiency OLEDs.

While direct experimental data on the use of this compound in OLEDs is limited, research on analogous compounds provides strong evidence for its potential. For instance, other quinoline derivatives with donor-acceptor architectures have been shown to exhibit excellent performance as emitting materials in OLEDs. The thermal and morphological stability of thin films of this compound would also be critical factors for its successful integration into OLED devices.

Table 1: Hypothesized Optoelectronic Properties of this compound and Related Derivatives

| Compound | Key Structural Feature | Potential Application | Rationale |

| This compound | 4-Nitrophenoxy substituent | Emitter in OLEDs | Extended π-conjugation and potential for intramolecular charge transfer. koreascience.kr |

| 2-Methyl-8-(4-nitrophenoxy)quinoline | 8-Nitrophenoxy substituent | Optoelectronic materials | Extended conjugation may be suitable for optoelectronic applications. koreascience.kr |

| Various Pyrazoloquinoline Derivatives | Fused heterocyclic system | Active layer in OLEDs | Demonstrated electroluminescent effect. |

This table presents hypothesized properties based on the structural features of the compound and data from related molecules.

Incorporation into Polymeric Materials

The integration of functional organic molecules into polymeric matrices is a widely used strategy to develop advanced materials with tailored properties. This compound can be incorporated into polymers either as a pendant group or as part of the polymer backbone. Such incorporation can impart the unique optical and electronic properties of the quinoline derivative to the resulting polymer.

For instance, polymers containing this compound could find applications as fluorescent sensors. The fluorescence of the quinoline moiety can be sensitive to the surrounding environment, and changes in fluorescence intensity or wavelength could be used to detect the presence of specific analytes. The nitro group, in particular, is known to be a good quencher of fluorescence, and its interaction with analytes could lead to a "turn-on" fluorescence response.

Furthermore, the incorporation of this compound into conjugated polymers could be a strategy to develop new materials for organic electronics. The electron-accepting nature of the nitrophenoxy-substituted quinoline unit could be used to create donor-acceptor copolymers with low bandgaps, which are desirable for applications in organic solar cells and field-effect transistors. The processability and mechanical properties of the polymer can be controlled by the choice of the polymer backbone and the concentration of the incorporated quinoline derivative. Studies on poly[oxy(arylene)oxy(tetramethyldisilylene)]s containing fluorescent aromatic chromophores have demonstrated the feasibility of creating soluble and thermally stable polymers with tailored optical properties. aablocks.com

Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The structure of this compound, with its aromatic rings and heteroatoms, makes it an excellent candidate for use in supramolecular chemistry and self-assembly.

The quinoline nitrogen and the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. These non-covalent interactions can be exploited to direct the self-assembly of this compound molecules into well-defined one-, two-, or three-dimensional architectures. The resulting supramolecular structures could exhibit emergent properties that are not present in the individual molecules.

For example, the self-assembly of this compound into ordered aggregates could lead to enhanced or altered photophysical properties, such as aggregation-induced emission (AIE). Furthermore, the formation of supramolecular gels or liquid crystals based on this molecule could lead to the development of new soft materials with applications in sensing, catalysis, or drug delivery. Research on other quinoline derivatives has shown their ability to form stable organogels through self-assembly, with the potential for creating materials that respond to external stimuli.

Table 2: Potential Non-Covalent Interactions Involving this compound in Supramolecular Assembly

| Type of Interaction | Participating Groups in this compound | Potential Outcome |

| Hydrogen Bonding | Quinoline nitrogen, Nitro group oxygens, Ether oxygen | Directional self-assembly, formation of gels or liquid crystals. |

| π-π Stacking | Quinoline and Phenyl aromatic rings | Formation of ordered columnar or lamellar structures. |

| Dipole-Dipole Interactions | Nitro group, Ether linkage | Stabilization of supramolecular architectures. |

Derivatives, Analogues, and Structure Activity Relationship Studies

Rational Design and Synthesis of 4-(Nitrophenoxy)quinoline Analogues

The rational design of novel this compound analogues involves a structured approach to modify its three main components: the quinoline (B57606) core, the nitrophenoxy moiety, and the ether linker. nih.gov The goal is to systematically probe the chemical space around the lead compound to understand how structural changes influence its properties and biological activity. Synthesis often involves multi-step reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. nih.govnih.gov